1-(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-3-(4-methylphenoxy)-2-propanol
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Overview
Description
1-(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-3-(4-methylphenoxy)-2-propanol is a complex organic compound with a unique structure that combines elements of pyrazino, carbazole, and phenoxy groups
Preparation Methods
The synthesis of 1-(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-3-(4-methylphenoxy)-2-propanol involves multiple steps, starting with the preparation of the core pyrazino[3,2,1-jk]carbazole structure. This is typically achieved through a series of cyclization reactions. The cyclohexyl group is introduced via a Friedel-Crafts alkylation, and the phenoxypropanol moiety is attached through an etherification reaction. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-3-(4-methylphenoxy)-2-propanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or potassium tert-butoxide.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used as a probe to study biological pathways and interactions due to its unique structure.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-3-(4-methylphenoxy)-2-propanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in cellular pathways and biological responses, making it a valuable tool in research and potential therapeutic applications.
Comparison with Similar Compounds
Similar compounds include other pyrazino[3,2,1-jk]carbazole derivatives and phenoxypropanol derivatives. Compared to these, 1-(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-3-(4-methylphenoxy)-2-propanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C30H38N2O2 |
---|---|
Molecular Weight |
458.6g/mol |
IUPAC Name |
1-(12-cyclohexyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)-3-(4-methylphenoxy)propan-2-ol |
InChI |
InChI=1S/C30H38N2O2/c1-21-10-13-25(14-11-21)34-20-24(33)19-31-16-17-32-28-15-12-23(22-6-3-2-4-7-22)18-27(28)26-8-5-9-29(31)30(26)32/h10-15,18,22,24,29,33H,2-9,16-17,19-20H2,1H3 |
InChI Key |
DBPRTXMMIJEAHQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(CN2CCN3C4=C(C=C(C=C4)C5CCCCC5)C6=C3C2CCC6)O |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN2CCN3C4=C(C=C(C=C4)C5CCCCC5)C6=C3C2CCC6)O |
Origin of Product |
United States |
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